Benzyl alcohol-13C6

Description

The exact mass of the compound [U-Ring-13C6]-Benzenemethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

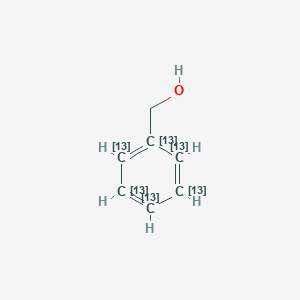

3D Structure

Propriétés

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexatrienylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i1+1,2+1,3+1,4+1,5+1,7+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDDGKGOMKODPV-ZXJNGCBISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584347 |

Source

|

| Record name | (~13~C_6_)Phenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.094 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201740-95-6 |

Source

|

| Record name | Benzene-13C6-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201740-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~13~C_6_)Phenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 201740-95-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Stability of Benzyl Alcohol-13C6

Introduction

Benzyl alcohol-13C6 is a stable isotope-labeled form of benzyl alcohol where all six carbon atoms of the phenyl group have been substituted with the carbon-13 (¹³C) isotope. This isotopic labeling renders the molecule an invaluable tool for researchers, scientists, and drug development professionals. Its primary applications include its use as an internal standard for quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and as a tracer in metabolic pathway elucidation and mechanistic studies.[1][2] The incorporation of ¹³C provides a distinct mass shift without significantly altering the chemical properties of the molecule, allowing for precise tracking and quantification in complex biological matrices.

Core Chemical and Physical Properties

The physical and chemical properties of this compound are nearly identical to its unlabeled counterpart, with the primary difference being its molecular weight. The quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | Benzyl alcohol-(phenyl-13C6) | |

| Synonyms | Benzenemethanol-13C6 | [1] |

| Molecular Formula | ¹³C₆H₅CH₂OH | |

| CAS Number | 201740-95-6 | |

| Molecular Weight | 114.09 g/mol | |

| Appearance | Clear, colorless, oily liquid | [3][4] |

| Odor | Mild, pleasant, aromatic | [4][5] |

| Melting Point | -16 to -13 °C | |

| Boiling Point | 203 to 205 °C | [6] |

| Density | 1.102 g/mL at 25 °C | |

| Flash Point | 96 °C (closed cup) | |

| Solubility | Moderately soluble in water (4 g/100 mL); miscible in alcohols and diethyl ether.[5][6] | |

| Isotopic Purity | ≥98% to 99 atom % ¹³C | [1] |

| Chemical Purity | ≥98% | [1] |

Stability and Storage

Proper handling and storage are critical to maintain the integrity and purity of this compound.

Storage Recommendations

| Condition | Pure Form | In Solvent | Reference(s) |

| Long-Term | -20°C (up to 3 years) | -80°C (up to 6 months) | [1] |

| Short-Term | 4°C (up to 2 years) | -20°C (up to 1 month) | [1] |

Key Stability Considerations:

-

Oxidation: this compound slowly oxidizes in the presence of air to form benzaldehyde-13C6 and benzoic acid-13C6.[3][7] To mitigate this, it should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere like nitrogen.[7]

-

Light Sensitivity: The compound should be protected from light.[7]

-

Hygroscopicity: Benzyl alcohol is hygroscopic and will absorb moisture from the air.[7][8] Storage in a dry, cool, and well-ventilated environment is essential.[3][9]

-

Chemical Incompatibilities: It is incompatible with strong oxidizing agents, acids, and certain metals like aluminum and iron.[7][10] Violent decomposition can occur when heated with sulfuric acid, and exothermic polymerization can happen if heated with hydrogen bromide and an iron salt.[10]

-

Thermal Stability: While stable under recommended storage conditions, it is a combustible liquid and vapors can form explosive mixtures with air.[7][11]

Experimental Protocols for Quality Assessment

Confirming the isotopic enrichment and positional labeling is crucial for the reliable use of this compound in quantitative and tracer studies. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.[2]

Isotopic Enrichment Verification via Mass Spectrometry (MS)

Principle: The successful incorporation of six ¹³C atoms is confirmed by a +6 Da mass shift in the molecular ion peak compared to the unlabeled analog.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile).

-

Instrument Setup: Utilize a mass spectrometer (e.g., GC-MS or LC-MS) capable of resolving the molecular ion peaks.

-

Data Acquisition: Acquire a full-scan mass spectrum. The unlabeled benzyl alcohol (C₇H₈O) has a molecular weight of approximately 108.14 g/mol , corresponding to a molecular ion peak [M]⁺ at m/z 108.

-

Data Analysis: The mass spectrum of this compound (¹³C₆H₅CH₂OH) should exhibit a dominant molecular ion peak [M+6]⁺ at m/z 114. The isotopic purity is determined by comparing the relative intensity of the m/z 114 peak to any residual signal at m/z 108.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Benzyl alcohol-13C | 54522-91-7 | Benchchem [benchchem.com]

- 3. cphi-online.com [cphi-online.com]

- 4. BENZYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 5. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 6. manavchem.com [manavchem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. What Methods Should Be Mastered for the Benzyl Alcohol Storage? - Taizhou Suze Chemical Materials Co., Ltd. [suzehg.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Synthesis and Purification of Benzyl Alcohol-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of Benzyl alcohol-¹³C₆, an isotopically labeled compound crucial for mechanistic, metabolic, and drug development studies. The inclusion of a ¹³C₆-labeled benzene ring allows for precise tracking and quantification in various analytical applications, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2]

Synthesis of Benzyl Alcohol-¹³C₆

The most common and efficient pathway for the synthesis of Benzyl alcohol-¹³C₆ involves the reduction of a corresponding ¹³C₆-labeled precursor, typically Benzoic acid-¹³C₆. This method is favored due to the availability of the starting material and the high yields achievable with standard reducing agents.

Primary Synthetic Route: Reduction of Benzoic Acid-¹³C₆

The reduction of the carboxylic acid group in Benzoic acid-¹³C₆ to a primary alcohol is a robust and widely used transformation. Two primary methods for this reduction are detailed below.

Method A: Using a Metal Hydride Reducing Agent

A powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), can efficiently convert the carboxylic acid to the corresponding alcohol.[1] This method is well-established and provides high yields.

Method B: Catalytic Hydrogenation

An alternative, and often milder, approach is the catalytic hydrogenation of benzoic acid. This method avoids the use of pyrophoric metal hydrides and can offer high selectivity. For instance, hydrogenation over a Platinum/Tin Oxide (Pt/SnO₂) catalyst has been shown to be highly effective.[3]

Diagram: Synthesis Pathway of Benzyl Alcohol-¹³C₆

Caption: General reaction scheme for the synthesis of Benzyl alcohol-¹³C₆ via reduction.

Experimental Protocols for Synthesis

Protocol 1: Reduction of Benzoic Acid-¹³C₆ using LiAlH₄

-

Preparation: In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend Lithium Aluminum Hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF).[4]

-

Addition of Substrate: Cool the suspension to 0 °C in an ice bath. Dissolve Benzoic acid-¹³C₆ (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Workup: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Benzyl alcohol-¹³C₆.

Protocol 2: Catalytic Hydrogenation of Benzoic Acid-¹³C₆

-

Catalyst Preparation: Prepare a Pt/SnO₂ catalyst as per established literature procedures.[3]

-

Reaction Setup: In a high-pressure autoclave reactor, add the Pt/SnO₂ catalyst (e.g., 100 mg).[3]

-

Hydrogenation: Syringe a solution of Benzoic acid-¹³C₆ (e.g., 0.05 M in a suitable solvent) into the reactor.[3] Purge the reactor with H₂ gas and then pressurize to 30 bar. Heat the reaction to 190 °C and maintain for the required reaction time (e.g., 1-4 hours).[3]

-

Workup: After the reaction, cool the reactor to room temperature and carefully vent the H₂ gas. Filter the catalyst from the reaction mixture. The filtrate contains the product, which can be concentrated and purified.

Quantitative Data for Synthesis

| Parameter | Method A (LiAlH₄ Reduction) | Method B (Catalytic Hydrogenation) | Reference |

| Starting Material | Benzoic acid-¹³C₆ | Benzoic acid-¹³C₆ | [5] |

| Key Reagents | LiAlH₄, THF | H₂, Pt/SnO₂ | [1][3] |

| Temperature | Reflux (approx. 66 °C) | 190 °C | [3] |

| Pressure | Atmospheric | 30 bar H₂ | [3] |

| Typical Yield | High (often >90%) | Up to 97% selectivity at 98% conversion | [3] |

Purification of Benzyl Alcohol-¹³C₆

Purification of the crude product is essential to remove unreacted starting materials, by-products (such as dibenzyl ether), and residual solvents. A combination of extraction and chromatography or distillation is typically employed.

Purification Methods

-

Liquid-Liquid Extraction: Used during the workup to separate the product from aqueous solutions and water-soluble impurities. The crude product is often extracted into an organic solvent like diethyl ether or ethyl acetate.[6]

-

Flash Column Chromatography: An effective method for separating benzyl alcohol from non-polar impurities. A silica gel stationary phase is commonly used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., petroleum ether or hexanes) and a more polar solvent (e.g., diethyl ether or ethyl acetate).[4]

-

Distillation: For larger scale purifications or to remove high-boiling impurities, vacuum distillation is effective. Benzyl alcohol has a boiling point of 205 °C at atmospheric pressure, so vacuum is required to lower the boiling point and prevent decomposition.[6] Kugelrohr distillation can be used for smaller quantities.[4]

Diagram: General Purification Workflow

Caption: A typical workflow for the purification of Benzyl alcohol-¹³C₆.

Experimental Protocol for Purification

Protocol 3: Purification by Flash Column Chromatography

-

Preparation of Crude Material: Concentrate the crude product obtained from the synthesis workup to an oil or solid.

-

Column Packing: Prepare a chromatography column with silica gel (e.g., Davisil LC 60 A) using a suitable eluent system, such as petroleum ether and diethyl ether (e.g., 19:1 v/v).[4]

-

Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

-

Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified Benzyl alcohol-¹³C₆ as a colorless oil.

Quantitative Data for Purification

| Purification Step | Details | Typical Purity | Reference |

| Flash Chromatography | Silica gel, petroleum ether/diethyl ether eluent | >98% | [4] |

| Kugelrohr Distillation | 190 °C, 7.20 mmHg | Can achieve high purity, e.g., 86% before chromatography | [4] |

| Extraction & Washing | Diethyl ether wash, followed by NaHCO₃ and brine washes | Removes acidic/basic impurities | [6][7] |

Characterization

The successful synthesis and isotopic enrichment of Benzyl alcohol-¹³C₆ must be confirmed using analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is essential to confirm the incorporation of the ¹³C label at all six positions of the aromatic ring. ¹H NMR is used to confirm the chemical structure and purity of the final product.

-

Mass Spectrometry (MS): MS is used to verify the molecular weight of the labeled compound. The molecular ion peak will be shifted by +6 mass units compared to the unlabeled benzyl alcohol.[1]

This guide provides a foundational understanding of the synthesis and purification of Benzyl alcohol-¹³C₆. Researchers should adapt these protocols based on the specific scale of their reaction and the analytical resources available for monitoring and characterization. All procedures should be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

A Technical Guide to the Isotopic Purity and Enrichment of Benzyl Alcohol-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benzyl alcohol-¹³C₆, focusing on its isotopic purity and enrichment levels. It details the analytical methodologies for determination, presents quantitative data, and illustrates a relevant metabolic pathway where this isotopically labeled compound serves as a valuable tracer.

Introduction to Benzyl Alcohol-¹³C₆

Benzyl alcohol-¹³C₆ is a stable isotope-labeled (SIL) version of benzyl alcohol in which all six carbon atoms of the aromatic ring have been substituted with the carbon-13 (¹³C) isotope. This labeling imparts a distinct mass shift, making it an invaluable tool in various scientific disciplines, particularly in drug metabolism studies, metabolic flux analysis, and as an internal standard for quantitative mass spectrometry assays.[1][2] The precise determination of its isotopic purity and enrichment is paramount for the accuracy and reliability of experimental results.[3]

In the pharmaceutical industry, unlabeled benzyl alcohol is widely used as a solvent, preservative, and solubilizing agent in injectable medications and topical formulations.[4][5] The use of Benzyl alcohol-¹³C₆ allows researchers to trace the fate of the benzyl alcohol molecule in biological systems, providing critical data for pharmacokinetics, safety, and efficacy studies.

Quantitative Data: Isotopic Purity and Enrichment Levels

The quality of Benzyl alcohol-¹³C₆ is defined by its chemical purity and its isotopic enrichment. Commercial suppliers typically provide specifications for these parameters.

| Parameter | Typical Specification | Source(s) |

| Isotopic Enrichment | ≥ 99 atom % ¹³C | [6] |

| Chemical Purity | ≥ 98% | [1][6] |

| Molecular Formula | ¹³C₆H₅CH₂OH | |

| Molecular Weight | 114.09 g/mol | [1][6] |

| Mass Shift (vs. unlabeled) | M+6 |

Isotopic Purity refers to the percentage of the labeled compound that contains the desired number of ¹³C atoms. Isotopic Enrichment is the abundance of the ¹³C isotope at the labeled positions. For Benzyl alcohol-¹³C₆, an isotopic enrichment of 99 atom % ¹³C signifies that 99% of the carbon atoms in the phenyl group are ¹³C.

Experimental Protocols for Purity and Enrichment Determination

The primary analytical techniques for assessing the isotopic purity and enrichment of Benzyl alcohol-¹³C₆ are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can directly quantify isotopic enrichment.[7]

Objective: To confirm the positions of the ¹³C labels and determine the isotopic enrichment.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of Benzyl alcohol-¹³C₆.

-

Dissolve the sample in a deuterated solvent (e.g., 0.6 mL of Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a known quantity of an internal standard if absolute quantification is required.

-

-

Instrumentation (Example: 500 MHz NMR Spectrometer):

-

¹³C NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30). For more accurate quantification, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).[3]

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 5-10 seconds (should be at least 5 times the longest T₁ of the carbon nuclei to ensure full relaxation for accurate integration).

-

Number of Scans: 128 or higher, depending on the sample concentration.

-

-

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 0 to 12 ppm.

-

Analysis: While ¹H NMR does not directly observe ¹³C, the presence of ¹³C atoms coupled to protons will result in characteristic satellite peaks. The ratio of the integral of the satellite peaks to the central peak can be used to estimate ¹³C enrichment.[8]

-

-

-

Data Analysis:

-

In the ¹³C NMR spectrum, the signals corresponding to the six aromatic carbons will be significantly enhanced compared to the natural abundance signal of the methylene carbon (if not labeled).

-

The isotopic enrichment can be calculated by comparing the integral of the ¹³C-labeled carbon signals to the integral of a known, natural abundance carbon signal within the molecule or from an internal standard.

-

Mass Spectrometry (MS)

MS is a highly sensitive technique used to determine the molecular weight of the compound and its isotopologues, providing a direct measure of isotopic enrichment.[8]

Objective: To determine the distribution of isotopologues and calculate the average isotopic enrichment.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of Benzyl alcohol-¹³C₆ in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions to determine the linear range of the instrument. A typical concentration for direct infusion analysis is 1-10 µg/mL.

-

-

Instrumentation (Example: High-Resolution Mass Spectrometer - Orbitrap or TOF):

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Analysis Mode: Full scan in positive or negative ion mode. High resolution is crucial to separate the labeled compound from potential interferences.[9]

-

Mass Range: m/z 100-150 to encompass the molecular ions of unlabeled and fully labeled benzyl alcohol.

-

Data Acquisition: Acquire data for both the unlabeled Benzyl alcohol standard and the Benzyl alcohol-¹³C₆ sample.

-

-

Data Analysis: [10]

-

Unlabeled Standard: Analyze the natural abundance benzyl alcohol to determine its isotopic pattern (M, M+1, M+2, etc.). The molecular ion peak ([M+H]⁺) for unlabeled benzyl alcohol is at m/z 109.

-

Labeled Sample: In the mass spectrum of Benzyl alcohol-¹³C₆, identify the molecular ion peak corresponding to the fully labeled species ([M+6+H]⁺) at m/z 115.

-

Enrichment Calculation: The isotopic enrichment is determined by the relative intensities of the ion peaks corresponding to different isotopologues (M+0, M+1, ..., M+6). The percentage of the M+6 peak relative to the sum of all isotopologue peaks in the cluster represents the isotopic purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing the purity of volatile compounds like benzyl alcohol.[11]

Objective: To separate Benzyl alcohol-¹³C₆ from any chemical impurities and determine its isotopic enrichment.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of Benzyl alcohol-¹³C₆ (e.g., 100 µg/mL) in a suitable solvent like methanol or ethyl acetate.[11]

-

-

Instrumentation (Example GC-MS system):

-

GC Conditions:

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL in splitless mode.[11]

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.[11]

-

Scan Mode: Full scan over a mass range of m/z 40-200 to detect the molecular ion and characteristic fragments.

-

-

-

Data Analysis:

-

The gas chromatogram will indicate the chemical purity by showing the relative area of the benzyl alcohol peak compared to any impurity peaks.

-

The mass spectrum of the eluting peak is used to confirm identity and determine isotopic enrichment as described in the Mass Spectrometry section above.

-

Visualization of Pathways and Workflows

Metabolic Pathway of Benzyl Alcohol in Pseudomonas putida

Benzyl alcohol-¹³C₆ can be used to trace the metabolism of aromatic compounds in microorganisms. In Pseudomonas putida CSV86, benzyl alcohol is metabolized via the catechol ortho-cleavage pathway.[13][14] This pathway can be visualized to understand how the ¹³C label would propagate through the metabolic network.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Stereospecific multiple isotopic labeling of benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Benzyl alcohol manufacturers, Benzyl alcohol 100 51 6 [mainchem.com]

- 5. researchgate.net [researchgate.net]

- 6. schd-shimadzu.com [schd-shimadzu.com]

- 7. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzyl alcohol-13C | 54522-91-7 | Benchchem [benchchem.com]

- 9. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. ewai-group.com [ewai-group.com]

- 13. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Applications of Benzyl Alcohol-¹³C₆ in Metabolic Tracing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying metabolic fluxes. Benzyl alcohol-¹³C₆, a non-radioactive, isotopically labeled compound, serves as a valuable tracer for investigating the metabolism of benzyl alcohol and related aromatic compounds. This technical guide provides an in-depth overview of the applications of Benzyl alcohol-¹³C₆ in metabolic tracing studies, with a focus on experimental design, methodologies, and data interpretation. It is intended to be a comprehensive resource for researchers in academia and the pharmaceutical industry engaged in drug metabolism, toxicology, and systems biology research.

Introduction to Benzyl Alcohol Metabolism and Isotope Tracing

Benzyl alcohol is an aromatic alcohol widely used as a solvent, preservative, and fragrance ingredient in pharmaceuticals, cosmetics, and food products. In biological systems, benzyl alcohol is primarily metabolized in the liver. The principal metabolic pathway involves the sequential oxidation of benzyl alcohol to benzaldehyde and then to benzoic acid. This process is catalyzed by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs), respectively. Benzoic acid is subsequently conjugated with glycine to form hippuric acid, which is then excreted in the urine.[1] An alternative, minor pathway involves the ortho-hydroxylation of benzoate to form catechol, which can then be further metabolized.[2]

Stable isotope tracing utilizes compounds enriched with heavy isotopes, such as carbon-13 (¹³C), to track the metabolic fate of molecules.[] Benzyl alcohol-¹³C₆, in which the six carbon atoms of the benzene ring are replaced with ¹³C, allows for the unambiguous identification and quantification of its downstream metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[] The use of stable isotopes offers a safe and effective alternative to radioactive isotopes for metabolic studies in both in vitro and in vivo models.

Key Metabolic Pathways of Benzyl Alcohol

The metabolic transformation of benzyl alcohol can be traced effectively using its ¹³C₆-labeled counterpart. The primary pathways are illustrated below.

Applications in Metabolic Tracing

The use of Benzyl alcohol-¹³C₆ as a tracer enables researchers to:

-

Elucidate Metabolic Pathways: By tracking the appearance of ¹³C₆-labeled metabolites over time, novel or alternative metabolic pathways can be identified.

-

Quantify Metabolic Flux: Isotopic enrichment in downstream metabolites can be used to calculate the rate of metabolic reactions (flux analysis), providing a dynamic view of cellular metabolism.

-

Investigate Drug-Drug Interactions: The tracer can be used to study how co-administered drugs affect the activity of enzymes involved in benzyl alcohol metabolism.

-

Assess Enzyme Kinetics: The formation of labeled products can be monitored to determine kinetic parameters of enzymes like ADH and ALDH.

-

Toxicology Studies: Understanding the metabolic fate of benzyl alcohol is crucial for assessing its potential toxicity and the bioactivation pathways that may lead to adverse effects.

Experimental Design and Protocols

A typical metabolic tracing experiment using Benzyl alcohol-¹³C₆ in a cell culture model involves several key steps, from cell preparation to data analysis.

General Experimental Workflow

The overall workflow for an in vitro metabolic tracing study is depicted below.

Detailed Experimental Protocol (In Vitro Model)

This protocol provides a representative methodology for tracing the metabolism of Benzyl alcohol-¹³C₆ in a liver cell line (e.g., HepG2).

Materials:

-

Benzyl alcohol-¹³C₆ (≥98% isotopic purity)

-

Hepatocyte cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)

-

Cell culture plates (e.g., 6-well plates)

-

Methanol (LC-MS grade), ice-cold

-

Acetonitrile (LC-MS grade), ice-cold

-

Water (LC-MS grade)

-

Internal standard (e.g., ¹³C₇-Benzoic acid)

-

Phosphate-buffered saline (PBS), ice-cold

-

Centrifuge tubes

-

High-performance liquid chromatography-mass spectrometry (HPLC-MS) or Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Cell Culture:

-

Seed HepG2 cells in 6-well plates at a density of 1 x 10⁶ cells/well.

-

Culture cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂ until they reach 80-90% confluency.

-

-

Tracer Administration:

-

Prepare a stock solution of Benzyl alcohol-¹³C₆ in a suitable solvent (e.g., DMSO or ethanol).

-

Aspirate the culture medium and replace it with fresh medium containing a final concentration of 100 µM Benzyl alcohol-¹³C₆. Include a vehicle control (medium with solvent only).

-

-

Time-course Incubation:

-

Incubate the cells for different time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the progression of metabolism.

-

-

Metabolic Quenching and Metabolite Extraction:

-

At each time point, rapidly aspirate the medium.

-

Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

-

Add 1 mL of ice-cold 80% methanol containing the internal standard to each well to quench metabolic activity and extract metabolites.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the tubes vigorously and incubate at -20°C for 20 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the metabolites and transfer to a new tube.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

-

Sample Analysis by LC-MS:

-

Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).

-

Inject the sample into an LC-MS system for analysis.

-

Use appropriate chromatographic conditions to separate Benzyl alcohol-¹³C₆ and its metabolites.

-

Employ a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the parent compound and its labeled metabolites.

-

Data Presentation and Interpretation

The data obtained from metabolic tracing experiments can be presented in various ways to facilitate interpretation. A common approach is to tabulate the isotopic enrichment of the metabolites over time.

Table 1: Illustrative Isotopic Enrichment of Benzyl Alcohol-¹³C₆ Metabolites in HepG2 Cells

| Time (hours) | Benzyl alcohol-¹³C₆ (Peak Area) | Benzoic acid-¹³C₆ (Peak Area) | Hippuric acid-¹³C₆ (Peak Area) |

| 0 | 1,250,000 | Not Detected | Not Detected |

| 1 | 980,000 | 150,000 | 50,000 |

| 4 | 550,000 | 420,000 | 280,000 |

| 8 | 210,000 | 680,000 | 550,000 |

| 24 | 50,000 | 350,000 | 950,000 |

Note: The data presented in this table is for illustrative purposes only and represents a hypothetical outcome of a metabolic tracing experiment.

Interpretation of Illustrative Data:

The hypothetical data in Table 1 shows a time-dependent decrease in the peak area of Benzyl alcohol-¹³C₆, corresponding to its metabolism. Concurrently, there is an increase in the peak areas of its metabolites, Benzoic acid-¹³C₆ and Hippuric acid-¹³C₆. The peak area of Benzoic acid-¹³C₆ initially rises and then falls, indicating its role as an intermediate that is further converted to Hippuric acid-¹³C₆. The continuous accumulation of Hippuric acid-¹³C₆ suggests it is the major end-product of benzyl alcohol metabolism in this model system.

Conclusion

Benzyl alcohol-¹³C₆ is a powerful and versatile tool for the detailed investigation of benzyl alcohol metabolism. Its use in stable isotope tracing studies allows for the qualitative and quantitative assessment of metabolic pathways, enzyme kinetics, and the influence of xenobiotics. The methodologies outlined in this guide provide a framework for designing and conducting robust metabolic tracing experiments. The insights gained from such studies are invaluable for advancing our understanding of drug metabolism, toxicology, and the broader field of metabolic research.

References

The Pivotal Role of Benzyl Alcohol-13C6 as an Internal Standard in Quantitative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and drug development, the precision and reliability of quantitative analysis are paramount. The use of internal standards is a cornerstone of achieving accurate measurements, particularly in complex matrices encountered in pharmaceutical and biological samples. Among the various types of internal standards, stable isotope-labeled (SIL) compounds have emerged as the gold standard. This technical guide delves into the core principles and practical applications of Benzyl alcohol-13C6, a stable isotope-labeled internal standard, in the precise quantification of benzyl alcohol.

Benzyl alcohol is a widely used excipient in pharmaceutical formulations, serving as a preservative, solubilizer, and viscosity-reducing agent. Its accurate quantification is crucial for formulation development, quality control, and stability testing. However, analytical challenges such as matrix effects, sample loss during preparation, and instrumental variability can compromise the accuracy of these measurements. The introduction of this compound as an internal standard effectively mitigates these issues, leading to more robust and reliable analytical methods.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the isotopically labeled standard (this compound) is added to the sample containing the unlabeled analyte (benzyl alcohol) at the earliest stage of the analytical workflow. The labeled standard is chemically identical to the analyte and therefore exhibits the same physicochemical properties, including extraction efficiency, chromatographic retention time, and ionization efficiency in the mass spectrometer.

Because the labeled and unlabeled compounds are nearly indistinguishable during sample preparation and analysis, any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. The mass spectrometer, however, can differentiate between the two compounds based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio remains constant irrespective of sample loss or matrix-induced signal suppression or enhancement.

Advantages of Using this compound

The primary advantages of employing this compound as an internal standard include:

-

Correction for Matrix Effects: Biological and pharmaceutical matrices can contain components that interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since this compound co-elutes with and has the same ionization efficiency as benzyl alcohol, it experiences the same matrix effects, allowing for accurate correction.

-

Compensation for Sample Loss: During multi-step sample preparation procedures such as liquid-liquid extraction or solid-phase extraction, analyte loss is often unavoidable. The use of an isotopic internal standard added at the beginning of the process ensures that any losses are accounted for, as the ratio of the analyte to the standard remains constant.

-

Improved Precision and Accuracy: By minimizing the impact of experimental variability, the use of this compound leads to significantly improved precision (reproducibility) and accuracy of the analytical method.

-

Enhanced Method Robustness: The method becomes less susceptible to minor variations in experimental conditions, making it more reliable for routine analysis in a quality control environment.

Quantitative Data and Method Validation

Table 1: Method Validation Parameters for Benzyl Alcohol Quantification using Gas Chromatography-Mass Spectrometry (GC-MS)

| Parameter | Method with Internal Standard | Method without Internal Standard |

| Linearity Range | 0.1 - 10 µg/mL | 0.0625 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 | > 0.99 |

| Precision (RSD%) | < 5% | 3.31 - 3.74% |

| Accuracy (Recovery %) | 98 - 105% | 96 - 101% |

| Limit of Detection (LOD) | 0.05 µg/g | 2.1 - 5.4 mg/kg |

| Limit of Quantitation (LOQ) | 0.1 µg/g | Not specified |

Table 2: Method Validation Parameters for Benzyl Alcohol Quantification using High-Performance Liquid Chromatography (HPLC)

| Parameter | Method with UV Detection (No Internal Standard) |

| Specificity | No interference observed |

| System Suitability (RSD%) | 0.3% |

| Accuracy (Recovery %) | 99.8 - 101.7% |

| Precision (RSD%) | 0.9% |

| Linearity (r²) | 1.0000 |

Data from a validated HPLC-UV method for benzyl alcohol.[3]

Experimental Protocols

The following are representative experimental protocols for the quantification of benzyl alcohol using GC-MS and HPLC, incorporating the use of an internal standard.

Protocol 1: Quantification of Benzyl Alcohol in an Injectable Suspension using GC-MS

This protocol is adapted from a validated method for the determination of benzyl alcohol in pharmaceutical formulations.[2]

1. Materials and Reagents:

-

Benzyl Alcohol (analyte) standard

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Anhydrous Sodium Sulfate

-

Injectable suspension sample

2. Standard and Sample Preparation:

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking blank matrix with known concentrations of benzyl alcohol and a fixed concentration of the this compound internal standard.

-

Sample Preparation:

-

Accurately weigh a portion of the homogenized injectable suspension.

-

Add a known volume of the this compound internal standard stock solution.

-

Extract the sample with methanol.

-

Pass the extract through a filter containing anhydrous sodium sulfate to remove moisture.

-

Evaporate the methanol and reconstitute the residue in a known volume of methanol for GC-MS analysis.

-

3. GC-MS Operating Conditions:

-

Gas Chromatograph: Agilent 6890N or equivalent

-

Mass Spectrometer: Agilent 5973N or equivalent

-

Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 260°C

-

Oven Temperature Program: Hold at 60°C for 5 minutes, then ramp to 270°C at 35°C/min, and hold for 1 minute.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Spectrometry Mode: Selected Ion Monitoring (SIM)

-

Benzyl Alcohol (Analyte): Quantifier ion m/z 79, Qualifier ions m/z 108, 77.

-

This compound (Internal Standard): Quantifier ion m/z 85 (M-H of C6H5CH2OH with 6 13C in the ring), Qualifier ions m/z 114 (molecular ion). Note: The exact m/z values for the internal standard will depend on the labeling pattern.

-

4. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of benzyl alcohol in the samples by calculating the analyte/internal standard peak area ratio and interpolating from the calibration curve.

Protocol 2: Quantification of Benzyl Alcohol in E-Liquids using ID-HPLC-MS/MS

This protocol is based on a method for the determination of benzoic acid and benzyl alcohol in e-liquids.[4]

1. Materials and Reagents:

-

Benzyl Alcohol (analyte) standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid

-

E-liquid sample

2. Standard and Sample Preparation:

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

-

Calibration Standards: Prepare calibration standards in a blank e-liquid matrix (if available) or a suitable solvent, containing known concentrations of benzyl alcohol and a fixed concentration of the this compound internal standard.

-

Sample Preparation:

-

Accurately weigh the e-liquid sample.

-

Add a known amount of the this compound internal standard.

-

Dilute the sample with the mobile phase or a suitable solvent.

-

Vortex and centrifuge the sample.

-

Transfer the supernatant for HPLC-MS/MS analysis.

-

3. HPLC-MS/MS Operating Conditions:

-

HPLC System: Agilent 1200 series or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM)

-

Benzyl Alcohol (Analyte): Monitor a specific precursor-to-product ion transition (e.g., m/z 109 -> 79).

-

This compound (Internal Standard): Monitor the corresponding precursor-to-product ion transition (e.g., m/z 115 -> 85).

-

4. Data Analysis:

-

Similar to the GC-MS protocol, construct a calibration curve based on the peak area ratios of the analyte to the internal standard.

-

Quantify the benzyl alcohol concentration in the e-liquid samples using the calibration curve.

Visualizing the Workflow

The following diagrams, created using the DOT language for Graphviz, illustrate the logical flow of the analytical processes described.

Conclusion

The use of this compound as an internal standard represents a best-practice approach for the accurate and precise quantification of benzyl alcohol in a variety of matrices, including pharmaceutical formulations and biological samples. By effectively compensating for matrix effects and sample variability, this stable isotope-labeled standard enhances the reliability and robustness of analytical methods. The detailed protocols and validation principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to implement high-quality quantitative analysis, ensuring the safety and efficacy of pharmaceutical products.

References

Mass spectrometry fragmentation pattern of Benzyl alcohol-13C6

An In-depth Guide to the Mass Spectrometry Fragmentation of Benzyl Alcohol-¹³C₆

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of Benzyl alcohol-¹³C₆. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected fragmentation pathways, summarizes key quantitative data, and provides a generalized experimental protocol for analysis. The use of ¹³C isotopic labeling offers a powerful tool for elucidating reaction mechanisms and tracing metabolic pathways.[1][2][3][4]

Introduction to Isotopic Labeling in Mass Spectrometry

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes.[2] In the case of Benzyl alcohol-¹³C₆, all six carbon atoms of the phenyl ring are replaced with the heavier carbon-13 isotope. This substitution increases the mass of the molecule, leading to a predictable shift in the mass-to-charge ratio (m/z) of the molecular ion and its fragments in the mass spectrum.[1][5] This "mass shift" allows for precise tracking of the labeled parts of the molecule through fragmentation processes, providing invaluable insights into the structural integrity of different molecular moieties.[1][6]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following provides a generalized methodology for the analysis of Benzyl alcohol-¹³C₆ using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Objective: To obtain a reproducible mass spectrum of Benzyl alcohol-¹³C₆, identifying the molecular ion and major fragment ions.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

Electron Ionization (EI) source

-

Quadrupole mass analyzer (or equivalent)

Materials:

-

Benzyl alcohol-¹³C₆ sample

-

High-purity solvent (e.g., dichloromethane or methanol) for sample dilution

-

Helium carrier gas (99.999% purity)

Procedure:

-

Sample Preparation: Prepare a dilute solution of Benzyl alcohol-¹³C₆ (e.g., 100 µg/mL) in a suitable volatile solvent.

-

GC Separation:

-

Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to a temperature of 250°C.

-

Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Implement a temperature gradient to ensure good separation and peak shape. A typical program might start at 70°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Carrier Gas: Maintain a constant flow of helium at approximately 1 mL/min.

-

-

Mass Spectrometry Analysis:

-

Ionization: The sample is ionized using a standard electron energy of 70 eV.

-

Mass Range: Scan a mass range from m/z 40 to 200 to ensure capture of all relevant fragments and the molecular ion.

-

Source Temperature: Maintain the ion source temperature at approximately 230°C.

-

Interface Temperature: The GC-MS interface temperature should be set to around 280°C.

-

-

Data Acquisition and Analysis: Acquire the mass spectrum corresponding to the chromatographic peak of Benzyl alcohol-¹³C₆. Identify the molecular ion and major fragment ions. Compare the obtained spectrum with known fragmentation patterns of unlabeled benzyl alcohol to confirm the shifts due to isotopic labeling.

References

- 1. Benzyl alcohol-13C | 54522-91-7 | Benchchem [benchchem.com]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 5. ベンジルアルコール-(フェニル-13C6) 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 6. Stereospecific Multiple Isotopic Labeling of Benzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Application of Benzyl alcohol-13C6

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Benzyl alcohol-13C6, a stable isotope-labeled compound essential for various research applications. The core principle governing its safe use is that the isotopic label does not alter the chemical reactivity or toxicity of the molecule.[1] Therefore, the safety precautions required are identical to those for its unlabeled analogue, Benzyl alcohol.[1]

Chemical and Physical Properties

This compound shares its primary chemical and physical properties with the unlabeled compound. The key difference is its molecular weight, which is increased by the six Carbon-13 isotopes.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | ¹³C₆H₅CH₂OH | |

| Molecular Weight | 114.09 g/mol | |

| CAS Number | 201740-95-6 | [2] |

| Appearance | Colorless liquid | [3][4] |

| Odor | Mild, pleasant, aromatic | [3][4][5] |

| Melting Point | -16 to -13 °C | |

| Boiling Point | 203 to 205 °C | |

| Density | 1.102 g/mL at 25 °C | |

| Flash Point | 96 °C (204.8 °F) - closed cup | |

| Solubility in Water | 4 g/100 mL (Moderate) | [3][6] |

| Vapor Pressure | <1 mm Hg @ 20°C | [6][7] |

| Vapor Density | 3.7 (Air = 1) | [6][7] |

Radiological Safety

Carbon-13 is a stable, non-radioactive isotope of carbon.[1] Consequently, this compound does not emit ionizing radiation, and no radiological precautions are necessary for its handling, storage, or disposal.[1] This provides a significant safety advantage over its radioactive counterpart, Carbon-14 labeled compounds.[1]

Hazard Identification and Toxicology

The chemical hazards of this compound are determined by the parent molecule, Benzyl alcohol.[1] It is classified as harmful if swallowed or inhaled and causes serious eye irritation.[6][8]

Table 2: GHS Hazard Information for Benzyl Alcohol

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[6][8] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[6][8] |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation.[6][8] |

| Skin Sensitization | 1B | H317: May cause an allergic skin reaction.[8][9] |

Table 3: Toxicological Data for Benzyl Alcohol

| Endpoint | Value | Species | Source(s) |

| LD50 Oral | 1,230 mg/kg | Rat | [10] |

| LD50 Dermal | 2,000 mg/kg | Rabbit | [10] |

| LC50 Inhalation | 8.8 mg/L / 4h | Rat | [10] |

| NOAEL (Subchronic) | 400 mg/kg-day | Mouse | [11] |

| LOAEL (Subchronic) | 800 mg/kg-day | Mouse | [11] |

Symptoms of overexposure may include headache, dizziness, nausea, vomiting, and in high concentrations, central nervous system depression.[10][12][13]

Safe Handling and Personal Protective Equipment (PPE)

Standard laboratory safety practices are paramount when handling this compound.[1]

-

Engineering Controls : Always handle the compound in a well-ventilated area, such as a certified chemical fume hood, to minimize the inhalation of vapors.[1][10]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Chemical safety glasses or goggles are mandatory.[1]

-

Hand Protection : Use chemical-resistant gloves (e.g., nitrile) tested according to standards like EN 374.[1][14][15]

-

Body Protection : Wear a lab coat or other protective clothing to prevent skin contact.[1]

-

Respiratory Protection : If ventilation is inadequate or for spill cleanup, use a respirator with an appropriate filter for organic vapors.[7]

-

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound.

-

Conditions : Store in a cool, dry, well-ventilated area in tightly sealed containers.[1][10][12] The recommended storage temperature may be as low as -20°C.[14]

-

Incompatibilities : Keep away from strong oxidizing agents, strong acids, and sources of ignition.[7][10] Benzyl alcohol can react violently with substances like sulfuric acid and hydrogen bromide.[14]

-

Stability : The compound is stable under normal conditions but is sensitive to air and may slowly oxidize to benzaldehyde.[7][10] It may also form explosive peroxides, and it is recommended to test for peroxide formation before distillation or evaporation.[5]

First Aid and Emergency Procedures

In case of exposure, follow these first-aid measures and seek medical attention.

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[10][13]

-

Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[10][13] Remove contaminated clothing.[10]

-

Eye Contact : Rinse cautiously with water for several minutes, holding the eyelids open.[10][13] Remove contact lenses if present and easy to do.[13]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person.[10][13]

-

Accidental Release : Absorb spills with an inert, non-combustible material (e.g., sand, vermiculite) and place in a suitable container for disposal.[15] Ensure adequate ventilation and eliminate all ignition sources.[15]

Experimental Protocols and Applications

This compound is primarily used as a tracer or internal standard in research.[16][17] Its applications include elucidating metabolic pathways, quantifying proteins, and aiding in drug discovery.[1][16] The labeled carbon allows for precise tracking in studies of reaction mechanisms and metabolic pathways using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[17]

General Experimental Workflow:

The following workflow outlines the key steps for safely using this compound in a typical research setting.

References

- 1. benchchem.com [benchchem.com]

- 2. BENZYL ALCOHOL | Eurisotop [eurisotop.com]

- 3. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 4. BENZYL ALCOHOL | Occupational Safety and Health Administration [osha.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. media.laballey.com [media.laballey.com]

- 7. cdn.accentuate.io [cdn.accentuate.io]

- 8. carlroth.com [carlroth.com]

- 9. merck.com [merck.com]

- 10. fishersci.com [fishersci.com]

- 11. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. fishersci.com [fishersci.com]

- 14. carlroth.com [carlroth.com]

- 15. valudor.com [valudor.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Benzyl alcohol-13C | 54522-91-7 | Benchchem [benchchem.com]

A Technical Guide to High-Purity Benzyl Alcohol-¹³C₆ for Researchers and Drug Development Professionals

An in-depth overview of commercially available Benzyl alcohol-¹³C₆, its applications as an internal standard and metabolic tracer, and detailed experimental protocols for its use in quantitative analysis and metabolic studies.

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of high-purity, isotopically labeled Benzyl alcohol-¹³C₆. This stable isotope-labeled compound is a valuable tool in a range of analytical and research applications, from quantitative bioanalysis to metabolic pathway elucidation.

Commercial Availability and Specifications

High-purity Benzyl alcohol-¹³C₆ is available from several reputable commercial suppliers. The quality and specifications of the product are critical for its intended applications, particularly for use as an internal standard in quantitative mass spectrometry. Key parameters to consider are chemical purity and isotopic enrichment. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Enrichment (¹³C atom %) |

| Sigma-Aldrich | Benzyl alcohol-(phenyl-¹³C₆) | 201740-95-6 | ≥99% (GC) | 99 atom % ¹³C |

| Cambridge Isotope Laboratories, Inc. | Benzyl alcohol (ring-¹³C₆, 99%) | 201740-95-6 | >98% | 99% |

| MedchemExpress | Benzyl alcohol-¹³C₆ | 201740-95-6 | >98% | Not specified |

| BLD Pharm | Benzyl-¹³C₆ Alcohol | 201740-95-6 | Not specified | Not specified |

Applications in Research and Drug Development

Benzyl alcohol-¹³C₆ serves as a critical tool in various stages of pharmaceutical research and development. Its primary applications are as an internal standard for quantitative analysis and as a tracer for metabolic studies.[1]

Internal Standard for Quantitative Analysis

In bioanalytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), stable isotope-labeled internal standards are the gold standard for accurate quantification of analytes in complex biological matrices. Benzyl alcohol-¹³C₆, being chemically identical to the unlabeled analyte, co-elutes during chromatography and experiences similar matrix effects and ionization suppression or enhancement. This co-behavior allows for precise correction of analytical variability, leading to highly accurate and reproducible quantification of benzyl alcohol.

Metabolic Tracer

The ¹³C label in Benzyl alcohol-¹³C₆ allows researchers to trace the metabolic fate of benzyl alcohol in biological systems. By administering the labeled compound, scientists can track its conversion to metabolites such as benzoic acid and hippuric acid.[2] This is particularly valuable in drug metabolism and pharmacokinetic (DMPK) studies to understand the biotransformation pathways of benzyl alcohol, which is a common excipient in pharmaceutical formulations.[3][4]

Experimental Protocols

The following sections provide detailed methodologies for the use of Benzyl alcohol-¹³C₆ in common laboratory applications.

Quantitative Analysis of Benzyl Alcohol in Biological Samples using GC-MS with Benzyl alcohol-¹³C₆ as an Internal Standard

This protocol is adapted from established methods for the determination of benzyl alcohol in biological matrices.[5][6]

1. Materials and Reagents:

-

Benzyl alcohol (analytical standard)

-

Benzyl alcohol-¹³C₆ (internal standard)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Biological matrix (e.g., plasma, serum, tissue homogenate)

-

Derivatizing agent (e.g., 4-carbethoxyhexafluorobutyryl chloride or perfluorooctanoyl chloride)[5][7]

-

GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

2. Sample Preparation: a. To 1 mL of the biological sample, add a known amount of Benzyl alcohol-¹³C₆ solution in methanol (e.g., 10 µL of a 100 µg/mL solution). b. Vortex the sample for 30 seconds. c. Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes. d. Transfer the organic layer to a clean tube containing anhydrous sodium sulfate to remove any residual water. e. Evaporate the solvent under a gentle stream of nitrogen at room temperature. f. Reconstitute the residue in 50 µL of ethyl acetate. g. (Optional but recommended for improved chromatography and sensitivity) Derivatize the extract by adding the derivatizing agent according to the manufacturer's instructions.[5][7]

3. GC-MS Analysis: a. Inject 1 µL of the prepared sample into the GC-MS system. b. GC Conditions (example):

- Inlet temperature: 250°C

- Oven program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

- Carrier gas: Helium at a constant flow of 1 mL/min. c. MS Conditions (example):

- Ionization mode: Electron Ionization (EI) at 70 eV.

- Acquisition mode: Selected Ion Monitoring (SIM).

- Monitor the following ions:

- Benzyl alcohol (unlabeled): m/z 79, 108

- Benzyl alcohol-¹³C₆: m/z 85, 114 (adjust based on fragmentation of the derivatized compound if applicable).

4. Quantification: a. Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of unlabeled benzyl alcohol and a fixed concentration of Benzyl alcohol-¹³C₆. b. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. c. Determine the concentration of benzyl alcohol in the unknown samples by interpolating their peak area ratios from the calibration curve.

In Vivo Metabolic Tracing of Benzyl Alcohol using Benzyl alcohol-¹³C₆

This protocol provides a general workflow for an in vivo metabolic tracing study in a rodent model, adapted from methodologies for stable isotope tracing.[2]

1. Animal Model and Dosing: a. Acclimatize the animal models (e.g., mice or rats) to the experimental conditions. b. Prepare a sterile dosing solution of Benzyl alcohol-¹³C₆ in a suitable vehicle (e.g., saline or a formulation vehicle). c. Administer the Benzyl alcohol-¹³C₆ solution to the animals via the desired route (e.g., intravenous, intraperitoneal, or oral gavage). The dose will depend on the specific research question.

2. Sample Collection: a. At predetermined time points after administration, collect biological samples such as blood (for plasma or serum), urine, and tissues of interest (e.g., liver, kidney). b. Process the samples immediately to quench metabolic activity. For blood, centrifuge to separate plasma or serum. For tissues, snap-freeze in liquid nitrogen.

3. Metabolite Extraction: a. For plasma/serum and urine, perform a protein precipitation step by adding a cold organic solvent (e.g., methanol or acetonitrile) in a 3:1 ratio (solvent:sample). Vortex and centrifuge to pellet the proteins. b. For tissues, homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol). Centrifuge to remove cellular debris. c. Collect the supernatant containing the metabolites.

4. LC-MS/MS Analysis for Metabolite Identification and Quantification: a. Analyze the extracts using a high-resolution LC-MS/MS system. b. LC Conditions (example):

- Column: C18 reversed-phase column.

- Mobile phase A: Water with 0.1% formic acid.

- Mobile phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient to separate benzyl alcohol and its expected metabolites. c. MS/MS Conditions (example):

- Ionization mode: Electrospray Ionization (ESI) in both positive and negative modes.

- Scan type: Full scan to identify potential metabolites, followed by targeted MS/MS (product ion scan) to confirm the identity of ¹³C-labeled metabolites.

- Monitor for the expected mass shift of +6 Da for metabolites containing the intact ¹³C₆-labeled benzene ring.

5. Data Analysis: a. Identify the ¹³C-labeled metabolites by their accurate mass and characteristic isotopic pattern. b. Quantify the relative abundance of the labeled metabolites over time to understand the kinetics of benzyl alcohol metabolism.

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Fate of Benzyl Alcohol in Mammals

The primary metabolic pathway of benzyl alcohol in humans and other mammals involves its oxidation to benzoic acid, which is then conjugated with glycine to form hippuric acid for excretion.[2]

Caption: Metabolic pathway of Benzyl alcohol-¹³C₆ in mammals.

General Workflow for Quantitative Analysis using an Internal Standard

The following diagram illustrates the typical workflow for quantifying an analyte in a biological sample using a stable isotope-labeled internal standard.

Caption: Workflow for quantification with an internal standard.

This guide provides a foundational understanding and practical protocols for the utilization of high-purity Benzyl alcohol-¹³C₆. For specific applications, further optimization of the described methods may be necessary. Always refer to the supplier's certificate of analysis for detailed product specifications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Metabolic Flux Analysis using Benzyl alcohol-13C6

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting metabolic flux analysis (MFA) using Benzyl alcohol-13C6 as a stable isotope tracer. This technique allows for the quantitative analysis of the metabolic fate of benzyl alcohol, providing valuable insights into xenobiotic metabolism, microbial degradation pathways, and the impact of benzyl alcohol on cellular metabolism.

Introduction

Benzyl alcohol is an aromatic alcohol widely used as a solvent, preservative, and fragrance ingredient in pharmaceuticals, cosmetics, and food products.[1] Understanding its metabolic pathways is crucial for assessing its safety, efficacy, and potential interactions with cellular metabolism. 13C Metabolic Flux Analysis (13C-MFA) is a powerful technique that utilizes stable isotope-labeled substrates to trace the flow of atoms through metabolic networks, enabling the quantification of intracellular reaction rates (fluxes).[2][3][4][5] By using this compound, where all six carbon atoms of the benzene ring are labeled with 13C, researchers can accurately track the degradation of the aromatic ring and the incorporation of its carbon atoms into various downstream metabolites.

This protocol is designed for studies involving microbial cultures (e.g., bacteria capable of degrading aromatic compounds) but can be adapted for in vitro studies with cell cultures or liver microsomes.

Metabolic Pathways of Benzyl Alcohol

Benzyl alcohol is primarily metabolized to benzoic acid, which is then typically conjugated with glycine to form hippuric acid for excretion in mammals.[1][6] However, in various microorganisms, benzyl alcohol can be degraded through more complex pathways. A common aerobic degradation pathway involves the oxidation of benzyl alcohol to benzaldehyde and then to benzoate.[7][8] Benzoate can then be further metabolized through several routes, including the catechol or protocatechuate branches of the β-ketoadipate pathway.[1][9] Under anaerobic conditions, the degradation of benzoate proceeds via the formation of benzoyl-CoA, followed by the reduction of the aromatic ring.[10][11]

Diagram of Aerobic Benzyl Alcohol Degradation Pathway

Caption: Aerobic degradation pathway of this compound.

Diagram of Anaerobic Benzoate Degradation Pathway

Caption: Anaerobic degradation pathway of Benzoate-13C6.

Experimental Protocol

This protocol outlines the key steps for a 13C-MFA experiment using this compound.

Experimental Workflow

Caption: General workflow for 13C-Metabolic Flux Analysis.

Materials and Reagents

-

Isotope Tracer: this compound (≥99% isotopic purity)

-

Cell Culture: Microbial strain or cell line of interest

-

Culture Medium: Defined minimal or rich medium appropriate for the cells

-

Quenching Solution: Cold methanol (-80°C) or a methanol/water mixture

-

Extraction Solvent: Chloroform/methanol/water mixture or other suitable solvent systems

-

Derivatization Reagent (for GC-MS): N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS)[12]

-

Internal Standard: e.g., Benzoic acid-d5 for GC-MS analysis[6]

-

General laboratory equipment: Centrifuge, vortex mixer, incubator, gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer.

Detailed Experimental Steps

Step 1: Cell Culture and Labeling Experiment

-

Culture the microbial cells or cell lines in a chemically defined medium to ensure a consistent carbon source background.

-

Grow the cells to the mid-exponential phase to achieve a metabolic steady state.

-

Introduce this compound into the culture medium at a predetermined concentration. The optimal concentration should be determined empirically but should be sufficient to induce the metabolic pathway of interest without causing significant toxicity.

-

Continue the incubation for a period sufficient to reach isotopic steady state. This time will vary depending on the organism and growth rate. It is recommended to perform a time-course experiment (e.g., sampling at 0, 1, 2, 4, 8, and 24 hours) to determine the optimal labeling duration.

Step 2: Quenching of Metabolism

-

Rapidly harvest the cells from the culture medium by centrifugation at a low temperature (e.g., 4°C).

-

Immediately resuspend the cell pellet in a cold quenching solution (e.g., -80°C methanol) to halt all enzymatic activity. This step is critical to preserve the in vivo metabolic state.

Step 3: Metabolite Extraction

-

Perform a liquid-liquid extraction to separate polar and nonpolar metabolites. A common method is the use of a chloroform/methanol/water mixture.

-

After vortexing and centrifugation, the polar metabolites (including intermediates of benzyl alcohol degradation) will be in the aqueous phase.

-

Carefully collect the aqueous phase and dry it under a stream of nitrogen or by lyophilization.

Step 4: Derivatization (for GC-MS analysis)

-

To increase the volatility of polar metabolites for GC-MS analysis, a derivatization step is necessary.

-

Resuspend the dried metabolite extract in a derivatization reagent such as MTBSTFA or BSTFA+TMCS.[12]

-

Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete derivatization.

Step 5: GC-MS or NMR Analysis

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable GC column and temperature program to separate the derivatized metabolites.

-

Operate the mass spectrometer in either full scan mode to identify metabolites or selected ion monitoring (SIM) mode for targeted analysis of expected intermediates.

-

-

NMR Analysis:

-

Resuspend the dried metabolite extract in a suitable deuterated solvent (e.g., D2O).

-

Acquire 1D and 2D 13C NMR spectra to determine the positional labeling of carbons within the metabolites.

-

Step 6-8: Data Analysis

-

Mass Isotopomer Distribution (MID) Analysis: Determine the fractional abundance of each mass isotopomer for the targeted metabolites from the GC-MS data.

-

Flux Calculation: Use a computational flux modeling software (e.g., INCA, OpenFLUX2) to estimate the intracellular metabolic fluxes by fitting the experimentally determined MIDs to a metabolic network model.

-

Flux Map Visualization: Visualize the calculated fluxes on a metabolic pathway map to facilitate interpretation.

Data Presentation

Quantitative data from 13C-MFA experiments should be presented in a clear and structured manner. Below are examples of tables for presenting key results. As there is no publicly available quantitative flux data specifically for this compound, the following tables are populated with hypothetical but realistic data for illustrative purposes.

Table 1: Mass Isotopomer Distribution of Key Metabolites

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |

| Benzoate | 0.10 | 0.05 | 0.05 | 0.10 | 0.15 | 0.20 | 0.35 |

| Catechol | 0.15 | 0.08 | 0.07 | 0.12 | 0.18 | 0.20 | 0.20 |

| Succinate | 0.60 | 0.15 | 0.10 | 0.08 | 0.07 | - | - |

| Fumarate | 0.55 | 0.20 | 0.12 | 0.08 | 0.05 | - | - |

Table 2: Calculated Metabolic Fluxes (normalized to Benzyl Alcohol uptake rate of 100)

| Reaction | Flux Value (Relative) |

| Benzyl alcohol -> Benzaldehyde | 100 |

| Benzaldehyde -> Benzoate | 95 |

| Benzoate -> Catechol | 80 |

| Catechol -> TCA Cycle | 75 |

| Benzoate -> Biomass | 5 |

| TCA Cycle -> Biomass | 40 |

Conclusion

The protocol described in these application notes provides a comprehensive framework for utilizing this compound in metabolic flux analysis. This approach offers a powerful tool for researchers in drug development, environmental science, and metabolic engineering to gain quantitative insights into the metabolic fate of benzyl alcohol and its impact on cellular physiology. Careful experimental design, execution, and data analysis are crucial for obtaining reliable and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]